N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. It is categorized as an oxalamide derivative, characterized by its distinct molecular structure that includes both aromatic and aliphatic components. The compound's chemical formula is , and it has a molecular weight of approximately 322.38 g/mol .
This compound is classified under oxalamides, which are organic compounds containing the oxalamide functional group. The presence of the fluorophenyl and piperazine moieties suggests potential interactions with biological systems, making it a candidate for further pharmacological studies. The compound is identified by its CAS number 903256-11-1 .
The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide typically involves several steps:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide features:
The structural representation can be depicted using SMILES notation: CN1CCN(C(CNC(=O)C(=O)NCCc2ccccc2)c2ccc(F)cc2)CC1 .
The compound may participate in various chemical reactions typical for oxalamides, including:
These reactions are essential for exploring modifications that could enhance therapeutic efficacy .
The mechanism of action for N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is not fully elucidated but may involve:
Further studies are required to clarify its pharmacodynamics and pharmacokinetics .
The physical properties of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide include:
These properties are crucial for understanding solubility, stability, and compatibility with other compounds in formulations.
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide has potential applications in:
Its unique structure positions it as a candidate for further exploration in drug discovery pipelines .
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: